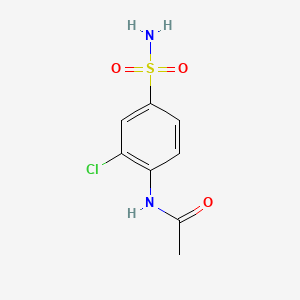

2-アミノ-1-ベンジル-4,5-ジフェニル-1H-ピロール-3-カルボニトリル

概要

説明

The compound 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a chemical entity that has been studied for its potential as a broad-spectrum metallo-β-lactamase inhibitor. Metallo-β-lactamases (MBLs) are enzymes that confer resistance to β-lactam antibiotics, and inhibitors of these enzymes are sought to restore the efficacy of these antibiotics against resistant strains of bacteria .

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in the literature. For instance, 3-amino-5-benzyl-6-phenylpyridazine-4-carbonitrile was synthesized through the reaction of 4-substituted thiosemicarbazides with a cyclopropenylidene derivative, demonstrating the versatility of pyrrole synthesis methods . Although not the exact compound , this synthesis provides insight into the types of reactions that might be employed to synthesize similar pyrrole carbonitriles.

Molecular Structure Analysis

The structure of pyrrole derivatives is often confirmed using techniques such as single-crystal X-ray crystallography. For example, the structure of a pyridazine derivative was unambiguously confirmed using this method . This suggests that similar analytical techniques could be used to determine the molecular structure of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

Chemical Reactions Analysis

The reactivity of pyrrole carbonitriles can be complex, as seen in the reactions of 2-amino-4,5,6,7-tetrahydro benzothiophene-3-carbonitrile with various reagents leading to a range of heterocyclic compounds . This indicates that the chemical behavior of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile could also be diverse and context-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole carbonitriles can be inferred from related compounds. For instance, the crystal structure and conformation of a hexahydroquinoline derivative were determined, providing insights into the molecular geometry and potential intermolecular interactions . Similarly, the solubility and phase transfer catalysis conditions for the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles were studied, which could be relevant for understanding the properties of the compound .

科学的研究の応用

ピロール系環状マクロサイクルの合成

この化合物は、ピロール系環状マクロサイクルの合成における重要な前駆体です。これらのマクロサイクルは、より複雑な化学構造の骨格として役立つなど、幅広い用途があります。 特に、独自の電子特性を持つ新しい医薬品や材料の開発において重要です .

天然物の構成単位

2-アミノ-1-ベンジル-4,5-ジフェニル-1H-ピロール-3-カルボニトリルの構造は、プロジギオシンなどの天然物の合成のための理想的な構成単位となっています。 プロジギオシンは、抗がん療法や免疫抑制剤として潜在的な用途を持つ赤い色素のグループです .

アニオン結合剤

この化合物は、その構造的特徴により、アニオン結合剤の設計に使用できます。 これらの試薬は、環境モニタリングや医療における必須事項である、アニオンの検出と定量のために、分析化学の分野で非常に重要です .

イオンケモセンサー

この化合物は、イオンと安定な錯体を形成する能力により、イオンケモセンサーの作成に適しています。 これらのセンサーは、水処理や食品安全など、さまざまな業界で重要な、溶液中の特定のイオンの存在を検出するために使用されます .

抗腫瘍剤

研究によると、この化合物の誘導体は、抗腫瘍剤として開発できる可能性があります。 生物学的分子と相互作用する能力により、がん治療のための新しい薬剤の開発につながる可能性があります .

光線力学療法(PDT)のための光増感剤

この化合物の構造により、PDTのための光増感剤の設計に使用できます。 この療法は、光感受性化合物を用いてがん細胞を殺す、最小限に侵襲的な治療法です .

導電性ポリマー

2-アミノ-1-ベンジル-4,5-ジフェニル-1H-ピロール-3-カルボニトリルは、導電性ポリマーの合成にも使用できます。 これらのポリマーは、特に有機半導体の開発において、電子工学や材料科学に応用されています .

自己組織化による機能性材料

この化合物は、双極子-双極子相互作用やπ-πスタッキングなどの固有の特性により、独自の自己組織化を形成できます。 これらの集合体は、ナノテクノロジーや材料工学における潜在的な用途を持つ機能性材料を作成するために使用できます .

作用機序

Target of Action

The primary targets of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile are the three main subclasses of metallo-β-lactamases (MBLs), namely IMP-1 (representing the B1 subgroup), CphA (B2), and AIM-1 (B3) . These enzymes play a crucial role in antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics.

Mode of Action

The compound interacts with its targets (MBLs) by inhibiting their activity . The 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole are important for the inhibitory potencies of these compounds .

Result of Action

The primary result of the compound’s action is the inhibition of MBLs . This inhibition disrupts the bacterial resistance mechanism against β-lactam antibiotics, potentially

Safety and Hazards

生化学分析

Biochemical Properties

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses . Additionally, the compound can interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Cellular Effects

The effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of key signaling molecules, this compound can influence cell proliferation and survival . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s metabolism can also influence its efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

The transport and distribution of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.

特性

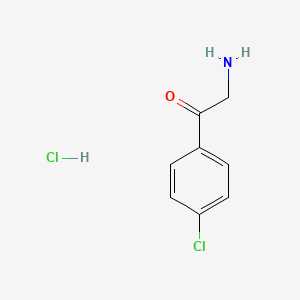

IUPAC Name |

2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMOGHICAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377471 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55817-67-9 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)